Enhanced Hydrogen Bonding Capacity via 3-Methoxybenzyl vs. 3-Methylbenzyl Analog
The presence of a 3-methoxy substituent on the N5-benzyl group introduces a hydrogen bond acceptor (HBA) capability absent in the direct methyl analog. Comparative analysis of calculated molecular properties shows the target compound has 4 HBA atoms versus 3 for 3-benzyl-8-fluoro-5-(3-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one (CAS 1189966-99-1) [1]. Class-level SAR for pyrimido[5,4-b]indoles indicates that electron-releasing substituents, such as methoxy, at analogous positions on the ring system significantly enhance anti-HIV-1 RT inhibitory activity compared to unsubstituted or methyl-substituted counterparts [2].
| Evidence Dimension | Hydrogen Bond Acceptor Count & Electron-Donating Character |
|---|---|
| Target Compound Data | 4 HBA (including methoxy oxygen); methoxy group is electron-donating (+M effect). |
| Comparator Or Baseline | 3-benzyl-8-fluoro-5-(3-methylbenzyl) analog: 3 HBA, methyl group is weakly electron-donating (+I effect only). |
| Quantified Difference | +1 HBA; stronger resonance electron donation (+M vs. +I). |
| Conditions | In silico comparison of molecular properties (PubChem) and class-level SAR from in vitro HIV-1 RT assays [1][2]. |
Why This Matters
For procurement, this differentiator is critical for projects requiring a specific hydrogen-bonding pharmacophore or enhanced electron density on the benzyl ring to improve target binding affinity.
- [1] PubChem. (2025). Compound Summary for CID 53026457: 3-benzyl-8-fluoro-5-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one. View Source
- [2] Merino, I., et al. (1999). Synthesis and anti-HIV-1 activities of new pyrimido[5,4-b]indoles. Il Farmaco, 54(5), 342–353. View Source
